molecular formula C10H8BrN3O2 B1624562 5-(3-Bromophenylamino)pyrimidine-4,6-diol CAS No. 454685-37-1

5-(3-Bromophenylamino)pyrimidine-4,6-diol

Cat. No.: B1624562
CAS No.: 454685-37-1
M. Wt: 282.09 g/mol
InChI Key: ZMIYCUXFOGFCBH-UHFFFAOYSA-N
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Description

5-(3-Bromophenylamino)pyrimidine-4,6-diol is a heterocyclic compound that belongs to the class of pyrimidine derivatives Pyrimidine derivatives are known for their wide range of biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Bromophenylamino)pyrimidine-4,6-diol typically involves the reaction of 3-bromoaniline with pyrimidine-4,6-diol under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and time, are optimized to achieve a high yield of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate the production of larger quantities of the compound, and additional steps may be taken to ensure the purity and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

5-(3-Bromophenylamino)pyrimidine-4,6-diol can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted pyrimidine derivatives.

Scientific Research Applications

5-(3-Bromophenylamino)pyrimidine-4,6-diol has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including anticancer and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(3-Bromophenylamino)pyrimidine-4,6-diol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-(3-Chlorophenylamino)pyrimidine-4,6-diol
  • 5-(3-Fluorophenylamino)pyrimidine-4,6-diol
  • 5-(3-Methylphenylamino)pyrimidine-4,6-diol

Comparison

Compared to similar compounds, 5-(3-Bromophenylamino)pyrimidine-4,6-diol is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in various chemical reactions, making the compound versatile for different applications. Additionally, the specific structural features of this compound may confer unique biological properties that distinguish it from other pyrimidine derivatives.

Properties

IUPAC Name

5-(3-bromoanilino)-4-hydroxy-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrN3O2/c11-6-2-1-3-7(4-6)14-8-9(15)12-5-13-10(8)16/h1-5,14H,(H2,12,13,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMIYCUXFOGFCBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)NC2=C(N=CNC2=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70454778
Record name 5-(3-BROMOPHENYLAMINO)PYRIMIDINE-4,6-DIOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70454778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

454685-37-1
Record name 5-(3-BROMOPHENYLAMINO)PYRIMIDINE-4,6-DIOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70454778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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